

# c-Met-IN-21: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **c-Met-IN-21**  
Cat. No.: **B12377061**

[Get Quote](#)

CAS Number: 3025958-01-1

Molecular Formula:  $C_{33}H_{32}F_2N_8O_2$

Molecular Weight: 610.66 g/mol

**c-Met-IN-21** is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[\[1\]](#)[\[2\]](#) This document provides a comprehensive technical overview of **c-Met-IN-21**, including its biochemical and cellular activity, the signaling pathways it modulates, and detailed experimental protocols relevant to its study. This guide is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor research.

## Physicochemical Properties

| Property           | Value                                                   | Reference           |
|--------------------|---------------------------------------------------------|---------------------|
| CAS Number         | 3025958-01-1                                            | <a href="#">[3]</a> |
| Molecular Formula  | $C_{33}H_{32}F_2N_8O_2$                                 | <a href="#">[3]</a> |
| Molecular Weight   | 610.66 g/mol                                            | <a href="#">[3]</a> |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | <a href="#">[1]</a> |

## Biological Activity

**c-Met-IN-21** is a highly potent inhibitor of the c-Met kinase. The primary reported biological activity is its half-maximal inhibitory concentration (IC50) value.

| Parameter | Value   | Target | Reference                               |
|-----------|---------|--------|-----------------------------------------|
| IC50      | 0.45 nM | c-Met  | <a href="#">[1]</a> <a href="#">[2]</a> |

The compound has also been noted to exhibit anti-tumor efficacy in in-vivo models.[\[1\]](#)[\[2\]](#)

## The c-Met Signaling Pathway and Inhibition

The c-Met receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation. This activation triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion. [\[4\]](#)[\[5\]](#)[\[6\]](#) Key pathways activated by c-Met include the RAS/MAPK, PI3K/AKT, and STAT pathways.[\[7\]](#) Dysregulation of the c-Met pathway is implicated in the development and progression of numerous cancers.[\[4\]](#)[\[6\]](#)[\[8\]](#)

**c-Met-IN-21** is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the c-Met kinase domain, preventing the phosphorylation events necessary for receptor activation and downstream signaling.[\[9\]](#)[\[10\]](#)



[Click to download full resolution via product page](#)

Caption: The c-Met signaling pathway and the inhibitory action of **c-Met-IN-21**.

## Experimental Protocols

The following are representative protocols for the evaluation of c-Met inhibitors like **c-Met-IN-21**, based on methodologies described for similar compounds in the literature.

### c-Met Kinase Enzymatic Assay (IC50 Determination)

This protocol outlines a method to determine the in-vitro inhibitory activity of **c-Met-IN-21** against the c-Met kinase.

#### Materials:

- Recombinant human c-Met kinase domain
- ATP
- Poly(Glu, Tyr) 4:1 substrate
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- **c-Met-IN-21** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates
- Plate reader capable of luminescence detection

#### Procedure:

- Prepare a serial dilution of **c-Met-IN-21** in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Add the diluted **c-Met-IN-21** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the c-Met kinase and substrate solution to the wells and incubate for 10-15 minutes at room temperature.

- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for c-Met.
- Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each concentration of **c-Met-IN-21** relative to the DMSO control.
- Determine the IC<sub>50</sub> value by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[11][12]



[Click to download full resolution via product page](#)

Caption: Workflow for the determination of the IC<sub>50</sub> of **c-Met-IN-21**.

## Cellular c-Met Phosphorylation Assay

This assay measures the ability of **c-Met-IN-21** to inhibit HGF-induced c-Met phosphorylation in a cellular context.

### Materials:

- Cancer cell line with c-Met expression (e.g., A549, MKN-45, or SNU-5)
- Cell culture medium and supplements
- **c-Met-IN-21**
- Recombinant human HGF

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and appropriate secondary antibodies
- Western blot or ELISA reagents
- 96-well cell culture plates

**Procedure:**

- Seed cells in 96-well plates and allow them to adhere overnight.
- Starve the cells in serum-free medium for 4-6 hours.
- Treat the cells with various concentrations of **c-Met-IN-21** for a predetermined time (e.g., 1-2 hours).
- Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).
- Wash the cells with cold PBS and lyse them.
- Quantify the levels of phosphorylated c-Met and total c-Met in the cell lysates using either Western blotting or a sandwich ELISA.
- Normalize the phosphorylated c-Met signal to the total c-Met signal.
- Determine the IC<sub>50</sub> for the inhibition of c-Met phosphorylation.

## Cell Viability Assay

This protocol assesses the effect of **c-Met-IN-21** on the proliferation and viability of cancer cells.

**Materials:**

- c-Met dependent cancer cell line
- Cell culture medium

- **c-Met-IN-21**
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)
- DMSO
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density.
- Allow the cells to attach and grow for 24 hours.
- Treat the cells with a range of concentrations of **c-Met-IN-21**. Include a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC<sub>50</sub> for cell growth inhibition.[\[13\]](#)

## In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **c-Met-IN-21** in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

**Materials:**

- Immunocompromised mice (e.g., athymic nude or SCID mice)
- c-Met amplified cancer cell line (e.g., SNU-5 gastric cancer cells)
- Matrigel (optional)
- **c-Met-IN-21**
- Vehicle for in vivo administration (e.g., a formulation containing DMSO, PEG300, Tween 80, and saline)[[1](#)]
- Calipers
- Analytical balance

**Procedure:**

- Subcutaneously implant cancer cells, optionally mixed with Matrigel, into the flank of the mice.
- Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the animals into treatment and control groups.
- Administer **c-Met-IN-21** at various doses and a vehicle control to the respective groups. The route of administration (e.g., oral gavage) and dosing schedule (e.g., once daily) should be predetermined.
- Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week).
- Calculate tumor volume using the formula: (Length x Width<sup>2</sup>) / 2.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).

- Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.

## Kinase Selectivity

For a kinase inhibitor to be a viable therapeutic candidate, it must exhibit selectivity for its intended target over other kinases to minimize off-target effects. While specific selectivity data for **c-Met-IN-21** is not readily available in the public domain, related compounds from the same triazolothiadiazole series have been shown to have good kinase selectivity against a panel of other kinases, with  $K_i$  values significantly higher than for c-Met.<sup>[4]</sup> For example, a closely related compound demonstrated greater than 50-fold selectivity for c-Met over a panel of diverse tyrosine and serine-threonine kinases.<sup>[9]</sup>

## Conclusion

**c-Met-IN-21** is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. Its high potency makes it a valuable tool for preclinical research into the role of the c-Met signaling pathway in cancer and for the evaluation of c-Met inhibition as a therapeutic strategy. The experimental protocols provided in this guide offer a framework for the comprehensive *in vitro* and *in vivo* characterization of **c-Met-IN-21** and other similar inhibitors. Further investigation into its kinase selectivity profile, pharmacokinetic properties, and efficacy in a broader range of cancer models is warranted to fully elucidate its therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational Design, Synthesis, and Biological Evaluation of Novel c-Met Degraders for Lung Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [c-Met-IN-21: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12377061#c-met-in-21-cas-number-3025958-01-1\]](https://www.benchchem.com/product/b12377061#c-met-in-21-cas-number-3025958-01-1)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)